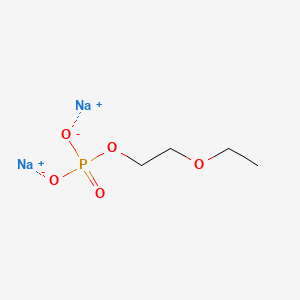

disodium;2-ethoxyethyl phosphate

Description

Significance of Phosphate (B84403) Esters in Chemical and Biochemical Research

Phosphate esters are of paramount importance in the field of biochemistry. nih.govhmdb.ca They are integral components of essential biomolecules such as DNA and RNA, where the phosphodiester backbone provides structural integrity. wikipedia.org In cellular metabolism, phosphate esters like adenosine (B11128) triphosphate (ATP) are the primary currency of energy, with the hydrolysis of high-energy phosphate bonds releasing the energy required for countless biological processes. nih.govhmdb.ca The phosphorylation and dephosphorylation of proteins, a process mediated by phosphate esters, is a key mechanism for regulating enzyme activity and signal transduction pathways. wikipedia.org

Beyond their biological roles, organic phosphate esters have found diverse applications in industrial and chemical research. They are utilized as flame retardants, plasticizers, surfactants, and lubricant additives. wikipedia.orgnih.govfao.org The versatility of their properties, which can be tuned by altering the organic substituents, makes them a subject of ongoing academic and industrial investigation. researchgate.netyoutube.com

Structural Classification of Alkyl Phosphate Esters

Alkyl phosphate esters can be classified based on the number of alkyl groups attached to the phosphate core. nih.govresearchgate.net This classification helps in understanding their chemical properties and potential applications. A phosphoric acid molecule can react with one, two, or three molecules of an alcohol to form a monoalkyl, a dialkyl, or a trialkyl ester, respectively. nih.govhmdb.ca

Monoalkyl phosphates: These esters have one alkyl group attached to the phosphate moiety, with the general formula (RO)P(O)(OH)₂. They are often acidic due to the two remaining hydroxyl groups and can exist as their corresponding salts, such as disodium (B8443419);2-ethoxyethyl phosphate.

Dialkyl phosphates: With two alkyl groups, their general formula is (RO)₂(O)OH. They possess one acidic proton.

Trialkyl phosphates: These have three alkyl groups and the general formula (RO)₃PO. They are non-acidic.

The nature of the alkyl group (e.g., its length, branching, and presence of other functional groups) significantly influences the physical and chemical properties of the ester, such as its solubility, acidity, and thermal stability. researchgate.net

Academic Research Trajectories for Novel Monoalkyl Phosphate Salts

Academic research into novel monoalkyl phosphate salts is driven by the quest for new materials with specific functionalities. Researchers are exploring the synthesis and characterization of these compounds to develop new surfactants, emulsifiers, and corrosion inhibitors. fao.orgchemicalbook.com The ability of monoalkyl phosphates to form self-assembled structures, such as micelles and vesicles, makes them interesting candidates for drug delivery systems and in the study of prebiotic membrane formation. researchgate.net

Investigations into the synthesis of monoalkyl phosphates often focus on developing more efficient and selective methods, for instance, by using different phosphorylating agents or catalytic systems. ncats.io The characterization of their supramolecular aggregation in the solid state and in solution is another active area of research, providing insights into their self-assembly behavior and potential for creating structured materials. hymasynthesis.com Furthermore, the unique properties of their alkali metal derivatives are being explored for applications in materials science, including as precursors for ceramic phosphates used in energy storage devices. hymasynthesis.com

Chemical and Physical Properties of Disodium;2-ethoxyethyl Phosphate and Related Compounds

The properties of this compound can be understood in the context of other alkyl phosphate salts. Below is a comparative table of its properties alongside a related compound, disodium 2-ethylhexyl phosphate.

| Property | This compound | Disodium 2-ethylhexyl phosphate |

| IUPAC Name | This compound | disodium;2-ethylhexyl phosphate nih.gov |

| Molecular Formula | C₄H₉Na₂O₄P | C₈H₁₇Na₂O₄P nih.gov |

| Molecular Weight | 186.07 g/mol | 254.17 g/mol nih.gov |

| Appearance | White, crystalline powder | - |

| Solubility in Water | Soluble | - |

Data for this compound is limited in publicly available literature. The provided information is based on available data for a closely related sodium salt.

Synthesis and Characterization

The synthesis of monoalkyl phosphates like the parent acid of this compound typically involves the reaction of an alcohol (2-ethoxyethanol in this case) with a phosphorylating agent such as phosphorus pentoxide or polyphosphoric acid. fao.orgncats.io The resulting monoalkyl phosphoric acid can then be neutralized with a base, such as sodium hydroxide (B78521), to yield the disodium salt. wikipedia.orggoogle.com

Characterization of these compounds relies on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a particularly powerful tool for characterizing organophosphorus compounds, providing information about the chemical environment of the phosphorus atom. nih.gov ¹H and ¹³C NMR would be used to confirm the structure of the 2-ethoxyethyl group.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the phosphate group (P=O and P-O bonds) and the C-O-C ether linkage in the 2-ethoxyethyl chain.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H9Na2O5P |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

disodium;2-ethoxyethyl phosphate |

InChI |

InChI=1S/C4H11O5P.2Na/c1-2-8-3-4-9-10(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |

InChI Key |

ZCZPUJJNRCTFLT-UHFFFAOYSA-L |

Canonical SMILES |

CCOCCOP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxyethyl Phosphate Derivatives

Esterification Pathways for Phosphoric Acid and its Derivatives

The core of the synthesis lies in the esterification reaction, where an alcohol, in this case, 2-ethoxyethanol (B86334), reacts with a phosphorus-containing acid or its derivative to form the phosphate (B84403) ester.

Direct phosphorylation involves the reaction of 2-ethoxyethanol with a phosphorylating agent. A common approach is the reaction with phosphorus oxychloride (POCl₃). google.comgoogle.com This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid (HCl) by-product. organic-chemistry.org The stoichiometry of the reactants can be controlled to favor the formation of mono-, di-, or tri-substituted phosphate esters. libretexts.org For the synthesis of a monoalkyl phosphate, a molar excess of the phosphorylating agent to the alcohol is often employed. The reaction of 2-ethoxyethanol with phosphorus pentoxide (P₂O₅) is another direct method. researchgate.net This reaction can be tailored to produce a higher ratio of the monoalkyl phosphate ester. google.com

A general representation of the reaction with phosphorus oxychloride is: 2-Ethoxyethanol + POCl₃ → 2-Ethoxyethyl phosphoryl dichloride + HCl 2-Ethoxyethyl phosphoryl dichloride + 2H₂O → 2-Ethoxyethyl phosphate + 2HCl

Halophosphoryl reagents, such as dichlorophosphates, are versatile intermediates in the synthesis of mixed phosphate esters. For instance, a monoalkyl diaryl phosphate can be produced by first reacting phosphorus oxychloride with one molar equivalent of an alcohol, followed by the reaction of the resulting dichloridate with a phenate anion. google.com While this specific example yields an aryl-containing phosphate, the principle can be adapted for the synthesis of dialkyl phosphates. The use of phosphorus oxychloride with a primary alcohol like 2-ethoxyethanol can produce a monoalkyl phosphoryl dichloride intermediate, which can then be hydrolyzed to the desired phosphate ester. epo.org

Transesterification offers an alternative route to forming the phosphate ester backbone, often under milder conditions than direct phosphorylation with harsh reagents like phosphorus oxychloride. google.com This method involves the exchange of an alkyl or aryl group of an existing phosphate ester with 2-ethoxyethanol. For example, a triaryl phosphate like triphenyl phosphate can be reacted with 2-ethoxyethanol in the presence of a catalyst to produce the desired 2-ethoxyethyl phosphate ester. google.comgoogle.com Catalysts for this reaction can include basic salts like potassium carbonate or more advanced systems like N-heterocyclic carbenes (NHCs). google.comrsc.org The reaction temperature is a critical parameter, with elevated temperatures (60-140°C) generally required, although higher temperatures can lead to increased by-product formation. google.comgoogle.com

The general scheme for transesterification is: Trialkyl/Triaryl Phosphate + 2-Ethoxyethanol --(Catalyst)--> 2-Ethoxyethyl-containing Phosphate Ester + By-product Alcohol/Phenol

Counterion Exchange and Salt Formation to Yield Disodium (B8443419) Species

Once the 2-ethoxyethyl phosphate (an acidic phosphate ester) is synthesized, the next step is to form the disodium salt. This is typically achieved by neutralizing the acidic phosphate with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). patsnap.comwikipedia.org The reaction involves the deprotonation of the two acidic hydroxyl groups on the phosphate moiety by two equivalents of the sodium base. youtube.com

The neutralization reaction is as follows: 2-Ethoxyethyl-O-P(O)(OH)₂ + 2NaOH → 2-Ethoxyethyl-O-P(O)(O⁻Na⁺)₂ + 2H₂O

The resulting disodium 2-ethoxyethyl phosphate is a water-soluble salt. wikipedia.org The formation of the salt can also be achieved through ion exchange processes, where a different salt of the phosphate ester is treated with a source of sodium ions. acs.org

Optimization of Reaction Parameters and Yield Enhancement in 2-Ethoxyethyl Phosphate Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. Key factors to consider include:

Stoichiometry: The molar ratio of reactants significantly influences the product distribution (mono-, di-, or tri-ester). google.com

Temperature: Higher temperatures can increase reaction rates but may also lead to the formation of undesirable by-products. google.comgoogle.com For instance, in transesterification, temperatures are typically maintained between 60-140°C. google.com

Catalyst: The choice and concentration of the catalyst are critical in transesterification reactions. rsc.org

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion. google.com

Removal of By-products: In reactions that produce volatile by-products like HCl or water, their removal can drive the equilibrium towards the product side. google.comepo.org

| Parameter | Influence on Synthesis | Typical Range/Condition |

| Reactant Ratio (Alcohol:Phosphorylating Agent) | Determines the degree of esterification (mono-, di-, tri-ester). | Varies depending on the desired product. |

| Temperature | Affects reaction rate and by-product formation. | 60-140°C for transesterification. google.com |

| Catalyst | Accelerates the reaction, especially in transesterification. | Basic salts (e.g., K₂CO₃), NHCs. google.comrsc.org |

| Solvent | Can influence reaction rate and solubility of reactants. | Often a non-polar solvent like toluene (B28343) or hexane. organic-chemistry.org |

Investigation of By-product Formation and Purification Techniques for Research Purity

The synthesis of disodium 2-ethoxyethyl phosphate can be accompanied by the formation of various by-products. In phosphorylation reactions using phosphorus oxychloride, unreacted starting materials and incompletely hydrolyzed intermediates can be present. epo.org Transesterification reactions may result in a mixture of different phosphate esters if the reaction does not go to completion or if side reactions occur. google.com

To achieve high purity, various purification techniques are employed:

Distillation: For volatile impurities or products, fractional distillation under reduced pressure can be effective. google.com

Washing/Extraction: The crude product can be washed with water or other solvents to remove water-soluble impurities like inorganic salts. google.com Liquid-liquid extraction is also a common method. researchgate.net

Chromatography: For research-grade purity, column chromatography is a powerful technique for separating the desired product from closely related impurities. researchgate.net

Crystallization: If the final product is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure crystalline form.

Chemical Reactivity and Mechanistic Studies of 2 Ethoxyethyl Phosphate

Hydrolytic Stability and Decomposition Pathways in Aqueous Media

The hydrolysis of phosphate (B84403) esters, such as 2-ethoxyethyl phosphate, involves the cleavage of the P-O bond and is a reaction of significant interest due to its relevance in biological systems and material science. The stability of the ester is highly dependent on the conditions of the aqueous medium.

The rate of hydrolysis of phosphate monoesters like 2-ethoxyethyl phosphate is markedly influenced by the pH of the solution. The speciation of the phosphate group—whether it exists as a dianion, monoanion, or neutral species—dictates its susceptibility to nucleophilic attack by water or hydroxide (B78521) ions.

Generally, the hydrolysis of a phosphate monoester dianion is slow due to the electrostatic repulsion between the negatively charged phosphate and the incoming nucleophilic hydroxide ion. As the pH decreases, protonation of the phosphate group occurs. The monoanion form of a phosphate ester is typically more reactive than the dianion. For many simple alkyl phosphates, a rate maximum is often observed in the acidic pH range, which is attributed to the spontaneous hydrolysis of the monoanion. nih.gov

The mechanism of hydrolysis can vary with pH. In neutral and alkaline solutions, the reaction typically proceeds via a nucleophilic attack of a water molecule or a hydroxide ion on the phosphorus center. In acidic solutions, the mechanism can be more complex, potentially involving protonation of the ester oxygen, which makes the phosphorus atom more electrophilic and facilitates the attack by a water molecule. For some phosphate esters, this can lead to a shift in the cleavage from the P-O bond to the C-O bond. thieme-connect.de

| pH | Reactive Species | Representative Rate Constant (s⁻¹) |

| 1 | Neutral Ester | Variable, depends on acid concentration |

| 4 | Monoanion | Maximum rate often observed |

| 9 | Dianion | Generally slow |

| 14 | Dianion | Increases with [OH⁻] |

This table presents a generalized trend for simple phosphomonoesters. Actual values for 2-ethoxyethyl phosphate may vary.

The cleavage of the phosphate ester bond in 2-ethoxyethyl phosphate is subject to both acid and base catalysis.

Base Catalysis: In alkaline media, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the phosphorus atom. This is a common pathway for the hydrolysis of phosphate esters. The reaction rate is typically first-order with respect to both the phosphate ester and the hydroxide ion concentration. For RNA, which contains phosphodiester linkages, a breakpoint in the pH-rate profile above pH 13 is attributed to the deprotonation of the 2'-OH nucleophile, indicating specific base catalysis. nih.gov

Acid Catalysis: In acidic solutions, the hydronium ion (H₃O⁺) can catalyze hydrolysis through several mechanisms. One possibility is the protonation of the ester oxygen, which makes the phosphorus atom a better electrophile for attack by a water molecule. Another pathway involves the protonation of the phosphate group, which can influence the charge state and reactivity of the substrate. Studies on other phosphate esters have shown that the rate of acid-catalyzed hydrolysis can be significantly influenced by the structure of the ester and the reaction conditions. nih.gov For instance, the hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) shows a maximum rate at a specific acid concentration, beyond which acid inhibition is observed. nih.gov

Phosphoryl Group Transfer Reactions Involving 2-Ethoxyethyl Phosphate

Phosphoryl group transfer is a fundamental reaction in which the phosphate group is transferred from a donor molecule to an acceptor. These reactions are central to energy metabolism and signal transduction in biological systems.

The core of a phosphoryl transfer reaction is a nucleophilic substitution at the phosphorus atom. scispace.com A nucleophile attacks the electrophilic phosphorus center of the 2-ethoxyethyl phosphate, leading to the displacement of the 2-ethoxyethanol (B86334) leaving group. The nature of the nucleophile, the leaving group, and the reaction conditions all play a crucial role in determining the reaction mechanism and rate. thieme-connect.deacs.org The reaction generally proceeds via a backside attack, similar to an SN2 reaction at a carbon center. scispace.com

The reactivity of the phosphorus center can be enhanced by factors that increase its electrophilicity. For example, in biological systems, metal ions often coordinate to the phosphate oxygen atoms, polarizing the P-O bonds and making the phosphorus atom more susceptible to nucleophilic attack. nih.gov

Two limiting mechanisms are often considered for phosphoryl transfer reactions: associative and dissociative mechanisms. difference.wikiresearchgate.netlibretexts.org

Associative Mechanism (ANDN or SN2-like): In this mechanism, the bond formation with the incoming nucleophile is concerted with the bond cleavage to the leaving group, proceeding through a single pentacoordinate transition state. difference.wikiwikipedia.org Alternatively, a stepwise associative mechanism involves the formation of a stable or transient pentacoordinate intermediate (a phosphorane). researchgate.net This pathway is characterized by a significant degree of bond formation in the transition state.

Dissociative Mechanism (DN+AN or SN1-like): This mechanism involves the initial cleavage of the bond to the leaving group to form a highly reactive, short-lived metaphosphate intermediate (PO₃⁻). This intermediate is then rapidly captured by a nucleophile. researchgate.net This pathway is characterized by a significant degree of bond cleavage in the transition state.

The actual mechanism for a given reaction often lies on a continuum between these two extremes. The nature of the substituents on the phosphorus, the nucleophile, and the leaving group all influence where the mechanism falls on this spectrum. For many phosphate monoesters, the reaction mechanism is often found to be largely dissociative in character, especially with good leaving groups. However, coordination to metal ions can shift the mechanism towards a more associative pathway. nih.gov

The table below summarizes the key features of these two mechanistic pathways.

| Feature | Associative Mechanism | Dissociative Mechanism |

| Intermediate | Pentacoordinate phosphorane (may be a transition state) | Metaphosphate (PO₃⁻) |

| Bonding in TS | Significant bond formation to nucleophile | Significant bond cleavage from leaving group |

| Stereochemistry | Inversion of configuration at phosphorus | Racemization or inversion |

| Rate Dependence | Often dependent on nucleophile concentration | Often independent of nucleophile concentration |

Coordination Chemistry with Metal Cations Relevant to Biochemical Systems

The phosphate group of 2-ethoxyethyl phosphate is an excellent ligand for a variety of metal cations. In biological systems, interactions with metal ions such as Mg²⁺, Ca²⁺, and Zn²⁺ are crucial for the structure and function of phosphorylated molecules.

The negatively charged oxygen atoms of the phosphate group can act as Lewis bases, coordinating to metal cations. This coordination can occur in a monodentate fashion (one oxygen atom) or a bidentate fashion (two oxygen atoms), and the phosphate can also act as a bridging ligand between two metal centers. wikipedia.org

The binding of a metal cation to the phosphate group of 2-ethoxyethyl phosphate has several important consequences for its reactivity:

Stabilization of Charge: The metal cation neutralizes the negative charge of the phosphate group, which can facilitate the approach of a negatively charged nucleophile.

Activation of Phosphorus: By withdrawing electron density, the metal ion can increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This is a key aspect of catalysis in many enzymes that process phosphate esters. nih.gov

Influence on Mechanism: As mentioned earlier, coordination to a metal center can alter the mechanism of phosphoryl transfer reactions, often favoring a more associative pathway. nih.gov

Studies on the coordination of copper(II) ions with various phosphate-containing molecules, such as phosphoethanolamine and pyrimidine (B1678525) nucleotides, have shown that at lower pH values, the primary coordination site is the phosphate group. nih.govnih.gov The specific coordination modes and stability constants would depend on the specific metal ion and the reaction conditions.

Enzymatic Interactions and Biotransformation Pathways

Substrate Recognition and Hydrolysis by Phosphatases

Phosphatases are a class of hydrolase enzymes responsible for cleaving phosphate (B84403) groups from a wide variety of substrates, including phosphate monoesters. usu.eduyoutube.com It is highly probable that disodium (B8443419);2-ethoxyethyl phosphate can serve as a substrate for phosphatases, such as alkaline phosphatase (ALP). These enzymes are known to hydrolyze various monophosphate esters, releasing inorganic phosphate and the corresponding alcohol. nih.gov In this case, hydrolysis would yield 2-ethoxyethanol (B86334) and inorganic phosphate.

Alkaline phosphatases, in particular, are known for their broad substrate specificity. scirp.org These dimeric metalloenzymes are typically found on the cell surface and function optimally at alkaline pH to hydrolyze phosphate monoesters. nih.gov The recognition and binding of a substrate like disodium;2-ethoxyethyl phosphate to the active site of a phosphatase is the first step in the catalytic process.

Detailed kinetic parameters such as the Michaelis constant (K_m_) and the catalytic rate constant (k_cat_) for the enzymatic hydrolysis of this compound are not readily found in published research. However, general principles of enzyme kinetics can be applied. The K_m_ value would represent the concentration of this compound at which the hydrolysis reaction proceeds at half of its maximum velocity (V_max_), indicating the affinity of the phosphatase for this specific substrate. A lower K_m_ would suggest a higher affinity.

The k_cat_, or turnover number, would quantify the number of this compound molecules hydrolyzed per enzyme molecule per unit of time when the enzyme is saturated with the substrate. youtube.com The ratio k_cat_/K_m_ is a measure of the enzyme's catalytic efficiency and specificity for the substrate. biorxiv.org While specific values are unavailable for this compound, studies on other phosphate esters have shown that these kinetic parameters are influenced by factors such as the enzyme source and the stereochemistry of the substrate. scirp.org For instance, detailed kinetic analyses have been performed on other enzyme-substrate systems, such as the hydrolysis of furanacryloyl-Phe-Gly-Gly by angiotensin-converting enzyme, which yielded a k_cat_ of 19000 min⁻¹ and a K_m_ of 3.0 x 10⁻⁴ M. nih.gov Such data, if determined for this compound, would be crucial for understanding its biological processing rate.

Table 1: Key Kinetic Parameters in Enzyme Catalysis

| Parameter | Description | Significance |

|---|---|---|

| K_m_ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of V_max_. | Indicates the affinity of an enzyme for its substrate. A lower K_m_ generally signifies higher affinity. youtube.com |

| k_cat_ (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time, at saturating substrate concentrations. | Measures the maximum catalytic activity of the enzyme. youtube.com |

| V_max_ (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction, achieved when the enzyme is saturated with substrate. | Proportional to the enzyme concentration and k_cat_. |

The enzymatic hydrolysis of phosphate monoesters like this compound by phosphatases typically involves a phosphoryl transfer reaction. usu.edunih.gov This process can occur through different mechanistic pathways, including associative, dissociative, or concerted mechanisms. squarespace.comnih.gov

A common mechanism for enzymes like alkaline phosphatase involves covalent catalysis. nih.gov This is a two-step process:

A nucleophilic residue in the enzyme's active site (e.g., a serine residue in alkaline phosphatase) attacks the phosphorus atom of the phosphate group. nih.gov This leads to the formation of a transient covalent phospho-enzyme intermediate and the release of the alcohol moiety (2-ethoxyethanol).

The phospho-enzyme intermediate is then hydrolyzed by a water molecule, which is activated by a general base catalyst within the active site. This step regenerates the free enzyme and releases inorganic phosphate. nih.gov

The transition state for these reactions is a key area of study. For many phosphoryl transfer reactions, a dissociative-like transition state, which has metaphosphate-like character, is thought to be involved. nih.gov However, the exact nature of the transition state can be influenced by the specific enzyme and substrate.

The catalytic activity of many phosphatases, particularly alkaline phosphatases, is critically dependent on the presence of metal ions. nih.govoup.comoup.com Alkaline phosphatases are metalloenzymes that typically contain two zinc (Zn²⁺) ions and one magnesium (Mg²⁺) ion in each active site. nih.govnih.gov

These metal ions play distinct and crucial roles in catalysis:

One Zn²⁺ ion is directly involved in binding the phosphate group of the substrate, positioning it correctly for the nucleophilic attack. nih.gov

The second Zn²⁺ ion typically interacts with the active site nucleophile (e.g., serine), stabilizing its deprotonated, more reactive form. nih.gov

The Mg²⁺ ion is thought to stabilize the phosphoryl group during the transfer reaction, often through a coordinated water molecule. nih.gov

Potential for Interaction with Other Phosphate-Modifying Enzymes (Kinases, Phosphodiesterases)

Beyond phosphatases, this compound could theoretically interact with other enzymes that modify phosphate groups, though these interactions are less probable.

Kinases are enzymes that catalyze the transfer of a phosphate group, typically from ATP, to a substrate. elifesciences.orgelifesciences.orgyoutube.com Since this compound already possesses a phosphate group, it is not a typical substrate for a kinase in the conventional sense of phosphorylation. However, some organophosphorus compounds have been shown to interact with and potentially inhibit certain kinases, often through indirect mechanisms like inducing oxidative stress which in turn affects kinase signaling pathways. nih.govnih.gov

Phosphodiesterases (PDEs) are enzymes that cleave phosphodiester bonds, which are characterized by a phosphate group linked to two other molecules through two ester bonds. nih.govnih.gov this compound is a phosphate monoester, containing only one ester linkage. Therefore, it would not be a substrate for phosphodiesterases, which require a phosphodiester linkage for their catalytic activity. nih.gov

Biotransformation Studies of the 2-Ethoxyethyl Moiety

Once the phosphate group is hydrolyzed from this compound, the resulting 2-ethoxyethanol molecule undergoes further biotransformation. dcceew.gov.auwikipedia.org Studies on the metabolism of 2-ethoxyethanol show that it is primarily oxidized in the body. nih.govnih.gov The main metabolic pathway involves the oxidation of the alcohol group to form ethoxyacetic acid. nih.govnih.gov This metabolite can then be conjugated with glycine (B1666218) to form N-ethoxyacetyl glycine, with both metabolites being excreted primarily in the urine. nih.gov A smaller fraction of the ethoxy group can be further metabolized, leading to the expiration of CO₂. nih.gov

The ether linkage within the 2-ethoxyethyl moiety (or its metabolite, ethoxyacetic acid) is generally stable. nih.gov However, certain enzymes, particularly microbial and fungal enzymes, are capable of cleaving such ether bonds. For example, extracellular peroxygenases from fungi can catalyze the H₂O₂-dependent cleavage of various ethers. nih.gov The mechanism often involves hydrogen abstraction followed by oxygen rebound, which oxidizes the ether to a hemiacetal that subsequently hydrolyzes. nih.gov Similarly, some bacterial enzyme systems, such as those found in Sphingobium species, are known to cleave the β-O-4 aryl ether bonds in lignin, which are structurally more complex but demonstrate the biological potential for ether cleavage. rsc.org While direct evidence for the cleavage of the 2-ethoxyethyl ether bond by mammalian enzymes is scarce, anaerobic microbial mechanisms for ether cleavage have also been described. capes.gov.br

Oxidative and Reductive Metabolic Transformations of the Alkoxyethyl Chain

The alkoxyethyl chain of compounds structurally similar to disodium 2-ethoxyethyl phosphate is a primary site for oxidative metabolism. Studies on analogous compounds like tris(2-butoxyethyl) phosphate (TBOEP) indicate that the biotransformation is mainly driven by oxidative enzymes in the liver. nih.govresearchgate.net

Oxidative transformations of the alkoxyethyl moiety can occur at several positions. One of the major metabolic pathways for TBOEP is hydroxylation of the butoxyethyl chain. nih.gov This process involves the introduction of a hydroxyl group, leading to the formation of hydroxylated metabolites. Another significant oxidative pathway is O-dealkylation, which results in the cleavage of the ether bond within the alkoxyethyl chain, producing a diester metabolite. nih.gov For instance, the metabolism of TBOEP in human liver microsomes has been shown to yield bis(2-butoxyethyl) hydroxyethyl (B10761427) phosphate (BBOEHEP) as a major metabolite, indicating that hydroxylation is a key transformation. nih.gov

While reductive metabolism of the alkoxyethyl chain has not been a primary focus in the available literature for similar compounds, it is a potential pathway depending on the specific enzymatic environment and the physiological conditions.

The table below summarizes the key oxidative metabolic transformations observed for the structurally related compound TBOEP, which can provide insights into the potential metabolism of the ethoxyethyl chain of disodium 2-ethoxyethyl phosphate.

| Metabolic Transformation | Enzymes Involved (presumed) | Resulting Metabolite Type | Example from TBOEP Metabolism |

| Hydroxylation | Cytochrome P450 (CYP450) | Hydroxylated organophosphate | 3-hydroxy-TBOEP |

| O-Dealkylation | Cytochrome P450 (CYP450) | Diester organophosphate | Bis(2-butoxyethyl) phosphate (BBOEP) |

| Oxidative Dealkylation | Cytochrome P450 (CYP450) | Hydroxylated diester | Bis(2-butoxyethyl) hydroxyethyl phosphate (BBOEHEP) |

This table is generated based on data from studies on tris(2-butoxyethyl) phosphate (TBOEP) and is intended to be illustrative of potential metabolic pathways for disodium 2-ethoxyethyl phosphate due to a lack of direct studies on the latter.

Identification of Biochemical Metabolites through In Vitro Models

The identification and quantification of metabolites are crucial for understanding the biotransformation of a compound. In vitro models are widely used for this purpose as they provide a controlled environment to study metabolic pathways and enzyme kinetics.

Human liver microsomes (HLMs) are a common in vitro model for studying Phase I metabolism. HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes. nih.gov Studies on TBOEP have utilized HLMs to identify its major metabolites. nih.govnih.gov In these studies, TBOEP was incubated with HLMs, and the resulting mixture was analyzed using advanced analytical techniques.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool used to identify and quantify metabolites. nih.govnih.gov This technique allows for the separation of different compounds in a mixture and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.

In a study investigating the in vitro biotransformation of TBOEP using human liver enzymes, several metabolites were identified. nih.gov The major metabolite was found to be bis(2-butoxyethyl) hydroxyethyl phosphate (BBOEHEP), formed through oxidative dealkylation. Other identified metabolites included various hydroxylated isomers of TBOEP and bis(2-butoxyethyl) phosphate (BBOEP). nih.gov The rates of formation of these metabolites were found to follow Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters such as K_m and V_max. nih.govresearchgate.net

The table below presents the kinetic parameters for the formation of major TBOEP metabolites in human liver microsomes, which illustrates the type of data generated from such in vitro studies.

| Metabolite | Apparent K_m (μM) | Apparent V_max (pmol/min/mg protein) |

| Bis(2-butoxyethyl) hydroxyethyl phosphate (BBOEHEP) | 152 | 2560 |

| 3-HO-TBOEP | 197 | 643 |

| Sum of 1- and 2-HO-TBOEP isomers | 148 | 254 |

Data from a study on the in vitro biotransformation of tris(2-butoxyethyl) phosphate (TBOEP) in human liver microsomes. nih.govresearchgate.net

These in vitro findings are essential for predicting the in vivo clearance of the parent compound and for identifying potential biomarkers of exposure for human biomonitoring studies. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are pivotal for the detailed structural analysis and confirmation of the identity of disodium (B8443419);2-ethoxyethyl phosphate (B84403), as well as for evaluating its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of disodium;2-ethoxyethyl phosphate by mapping the connectivity of atoms within the molecule. cwejournal.org ¹H, ¹³C, and ³¹P NMR each offer specific insights.

¹H NMR: Proton NMR provides information about the number and electronic environment of hydrogen atoms. For the 2-ethoxyethyl group, distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and ethoxy (OCH₂) protons would be expected, with their chemical shifts and splitting patterns revealing their connectivity. For instance, the ¹H NMR spectrum of 2-ethoxyethanol (B86334) shows characteristic peaks for the different proton environments. chemicalbook.com Similarly, in a related compound, bis(2-ethylhexyl) phosphate, the proton signals of the alkyl chain are clearly distinguishable. chemicalbook.com The integration of these signals can help in assessing the relative purity of the compound.

¹³C NMR: Carbon-13 NMR identifies the different carbon environments within the molecule. pressbooks.pub Each unique carbon atom in the 2-ethoxyethyl phosphate structure will produce a distinct peak in the spectrum. hmdb.ca The chemical shifts of these peaks are indicative of the carbon's hybridization and bonding. For example, the carbons in the ethoxy group will have different chemical shifts from those in the ethyl group. chemguide.co.uk The number of peaks can confirm the number of non-equivalent carbons, serving as a purity check.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is an exceptionally valuable and highly selective tool. researchgate.netwikipedia.org It provides a direct probe of the phosphorus atom's chemical environment. The chemical shift of the ³¹P nucleus is highly sensitive to the nature of the substituents on the phosphate group. slideshare.netnih.gov A single, sharp peak in the ³¹P NMR spectrum would be indicative of a high-purity sample of this compound. huji.ac.il The presence of additional peaks could signify impurities or degradation products. nih.gov Furthermore, coupling between phosphorus and adjacent protons (³¹P-¹H coupling) can provide further structural confirmation. huji.ac.il The purity of organophosphorus compounds can be effectively assayed using ³¹P NMR. cwejournal.orgresearchgate.netnih.gov

Table 1: Predicted NMR Data for the 2-ethoxyethyl Phosphate Anion

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | CH₃ | ~1.2 | Triplet |

| ¹H | O-CH₂-CH₃ | ~3.5 | Quartet |

| ¹H | P-O-CH₂ | ~4.0 | Multiplet |

| ¹H | CH₂-O-CH₂ | ~3.7 | Multiplet |

| ¹³C | CH₃ | ~15 | Singlet |

| ¹³C | O-CH₂-CH₃ | ~66 | Singlet |

| ¹³C | P-O-CH₂ | ~68 | Doublet (due to ¹JPC) |

| ¹³C | CH₂-O-CH₂ | ~70 | Doublet (due to ²JPC) |

| ³¹P | P | ~0-5 | Singlet (proton-decoupled) |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.gov The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For this compound, characteristic absorption bands would be expected for the P-O-C stretching, C-O-C stretching of the ether linkage, and C-H stretching and bending vibrations of the ethyl group. rsc.orgrsc.org The presence of water of crystallization in the solid salt would be indicated by a broad O-H stretching band. researchgate.net The IR spectra of phosphate compounds show characteristic bands for the phosphate group vibrations. sci-hub.st

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. irdg.org It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy could provide complementary information to IR, especially for the vibrations of the carbon skeleton and the symmetric vibrations of the phosphate group. acs.org While less commonly used for routine analysis of such compounds compared to IR, it can be a powerful tool, especially for quantitative analysis in aqueous solutions. irdg.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H (alkyl) | Stretching | 2850-3000 | IR, Raman |

| C-O-C (ether) | Stretching | 1080-1150 | IR |

| P=O | Stretching | 1250-1300 | IR |

| P-O-C | Stretching | 950-1050 | IR |

| PO₂⁻ | Symmetric Stretching | ~980 | Raman |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. cwejournal.org

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, as it is well-suited for polar and ionic compounds. In negative ion mode, ESI-MS would be expected to show a prominent peak corresponding to the [M-2Na+H]⁻ ion (the 2-ethoxyethyl phosphate anion). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a product ion spectrum. researchgate.net The fragmentation pattern of the 2-ethoxyethyl phosphate anion would provide valuable structural information. Characteristic losses would include the ethoxy group and parts of the ethyl group, helping to confirm the connectivity of the molecule. researchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its accurate quantification.

Liquid chromatography (LC) is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.govnih.gov When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a highly sensitive and selective method for the analysis of non-volatile compounds like organophosphate esters in complex matrices. nih.govnih.govresearchgate.net

For the analysis of this compound, reversed-phase LC could be employed, where the compound is separated based on its polarity. The use of a C18 column is common for the separation of organophosphate esters. nih.gov The separated analyte then enters the mass spectrometer for detection and quantification. LC-MS/MS offers excellent sensitivity, with low limits of detection (LOD) and quantification (LOQ), making it suitable for trace analysis in environmental or biological samples. nih.govchromatographyonline.com The method's high selectivity is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. drawellanalytical.comanalysis.rs While this compound itself is a non-volatile salt, GC can be used to analyze its volatile derivatives or degradation products. drawellanalytical.comresearchgate.net For instance, if the phosphate ester undergoes hydrolysis, the resulting 2-ethoxyethanol could potentially be analyzed by GC.

For the analysis of non-volatile organophosphates by GC, a derivatization step is often required to convert them into more volatile and thermally stable compounds. mdpi.com Silylation is a common derivatization technique for this purpose. mdpi.com GC is frequently coupled with a mass spectrometer (GC-MS) for identification and quantification. researchgate.netnih.govnih.gov GC-MS can be used to analyze a wide range of organophosphorus compounds, including pesticides and flame retardants, in various samples. researchgate.netresearchgate.netoup.com The use of specific detectors, such as a nitrogen-phosphorus detector (NPD), can enhance the selectivity for phosphorus-containing compounds. epa.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-ethoxyethanol |

| bis(2-ethylhexyl) phosphate |

| tetramethylsilane |

| Phorate |

| Fenthion |

| Chlorpyrifos |

| Phoxim |

| Azinphos-ethyl |

| Diazinon |

| Chlorfenvinphos |

| Parathion-ethyl |

| Quinalphos |

| Tris(2-ethylhexyl) phosphate |

| Tris(2-butoxyethyl) phosphate |

| Tri-n-butyl phosphate |

| Tris(phenyl) phosphate |

| Tris(2-chloro, 1-methylethyl)-phosphate |

| Tris-(2-chloro-, 1-chloromethylethyl)-phosphate |

| Tris-(2-chloroethyl)-phosphate |

| Triethyl phosphate |

| Tri-(n-propyl) phosphate |

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Ionic Species Separation

Capillary Electrophoresis (CE) separates molecules based on their differential migration in an electric field. This technique is highly suitable for the analysis of charged species like the 2-ethoxyethyl phosphate anion. In its simplest form, Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-mass ratio within a narrow-bore capillary filled with a buffer solution. sciex.com For anions that lack a UV-absorbing chromophore, such as 2-ethoxyethyl phosphate, indirect UV detection is employed. This involves adding a chromophoric compound to the background electrolyte, which allows for the detection of the analyte as a negative peak against a stable background signal. ica-analytik.de

Research on related phosphate and phosphite (B83602) impurities in pharmaceutical-grade materials has demonstrated the utility of CZE. For instance, a validated CZE method successfully separated phosphate and phosphite from a parent drug substance using a background electrolyte containing potassium chromate (B82759) for indirect detection. nih.gov Such a method provides a strong precedent for the separation of 2-ethoxyethyl phosphate from potential process-related impurities or degradation products. The separation mechanism in CZE is governed by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the bulk solution within the capillary. sciex.com By manipulating buffer pH, concentration, and additives, the separation selectivity can be finely tuned. sciex.comnih.gov

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that extends the utility of CE to a broader range of molecules, including neutral compounds and complex mixtures of ionic and neutral species. wikipedia.orgnih.gov MEKC is performed by adding a surfactant, most commonly sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration (CMC). wikipedia.orgasdlib.org This forms micelles, which act as a pseudo-stationary phase. nih.gov

For an ionic species like 2-ethoxyethyl phosphate, separation in MEKC is governed by two primary factors: its intrinsic electrophoretic mobility and its partitioning between the aqueous buffer phase and the hydrophobic core of the micelles. wikipedia.org While as a hydrophilic anion, 2-ethoxyethyl phosphate would be expected to have minimal interaction with the anionic SDS micelles, MEKC can be highly effective for analyzing it within a sample containing neutral or more hydrophobic interfering species. asdlib.org The technique's ability to simultaneously separate analytes based on both their electrophoretic and chromatographic properties provides superior resolution in complex sample matrices. nih.govnih.gov Optimization of MEKC separations involves adjusting parameters such as the type and concentration of surfactant and buffer, pH, and the addition of organic modifiers or other additives to the electrolyte. nih.govnih.gov

Quantitative Method Development and Validation in Research Settings

The development of a reliable quantitative method requires rigorous validation to ensure it is fit for its intended purpose. This involves assessing its accuracy, precision, and detection limits, and understanding the influence of the sample matrix.

Accuracy is typically determined by performing recovery studies on spiked samples, where a known amount of the analyte is added to a blank matrix. The results are expressed as a percentage of the known amount that is recovered by the analysis. frontiersin.org For organophosphate esters in various environmental and biological matrices, methods are often validated to achieve recoveries in the range of 70% to 120%. frontiersin.orgnih.gov

Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of the results. Intermediate precision assesses the variation within a laboratory over different days, with different analysts, or on different equipment. For quantitative CE methods, achieving an RSD of less than 15% is a common goal, though values can be much lower. frontiersin.orgnih.gov

Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov These limits are crucial for trace analysis in environmental monitoring and biological studies.

The following table presents representative validation data from studies on related phosphate and organophosphate ester analyses, illustrating the performance achievable with CE and MEKC techniques.

| Analyte/Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Reference |

| Phosphate & Phosphite by CZE | Drug Substance | 98.2 - 101.5 | < 2.0 | 2 µg/mL | 7 µg/mL | nih.gov |

| Organophosphate Pesticides by MEKC | Drinking Water | 62.3 (average) | Not Reported | 10 - 20 µM | Not Reported | nih.gov |

| Organophosphate Insecticides by GC-NPD | Natural Water | 76 - 102 | Not Reported | 0.003 - 0.029 µg/L | Not Reported | nih.gov |

| 34 Organophosphate Esters by HPLC-MS | Biota (Fish Liver) | 70 - 120 (average) | 2.25 - 25.4 (inter-day) | 0.002 - 0.5 ng/g | 0.007 - 1.7 ng/g | frontiersin.orgfrontiersin.org |

| This table contains data for analogous compounds as specific data for this compound was not available. |

When analyzing samples from complex sources such as biological fluids (urine, plasma) or environmental media (water, soil), other components in the sample matrix can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov These effects can alter the ionization efficiency of the target analyte in mass spectrometry or its chromatographic/electrophoretic behavior, leading to either suppression or enhancement of the analytical signal and potentially causing inaccurate quantification. nih.govamericanpharmaceuticalreview.com

In the context of analyzing 2-ethoxyethyl phosphate, which is a hydrophilic and ionic metabolite, urine is often the preferred biological matrix for biomonitoring studies. inrs.caresearchgate.net This is because many parent organophosphate esters are rapidly metabolized and their hydrophilic metabolites are efficiently excreted in urine. inrs.ca However, urine contains high concentrations of inorganic salts and other endogenous compounds that can interfere with electrophoretic separations.

Strategies to mitigate matrix effects in CE and MEKC include:

Sample Preparation: Implementing a robust sample cleanup procedure is the first line of defense. This can range from simple dilution ("dilute-and-shoot") to more complex techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components before analysis. nih.govresearchgate.net

Method Optimization: Adjusting the CE/MEKC separation conditions, such as the buffer pH and composition, can help to resolve the analyte peak from interfering matrix components. sciex.com

Use of Internal Standards: The addition of an internal standard—a compound with similar chemical and physical properties to the analyte—can compensate for variations in sample injection and matrix-induced signal fluctuations. nih.gov

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can effectively compensate for consistent matrix effects. sci-hub.se For example, a study on organophosphate esters in river water used an extraction-blank-matched calibration to successfully counteract matrix interferences. sci-hub.se

While CE is generally considered more robust against matrix effects than techniques like HPLC, especially when analyzing "dirty" samples, a thorough evaluation of potential interferences from the specific biological or environmental matrix is a critical step in method development and validation. ica-analytik.de

Computational and Theoretical Investigations of 2 Ethoxyethyl Phosphate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to investigate the behavior of molecules at an atomic level. These methods can provide insights into the conformational preferences, solvent interactions, and dynamics of disodium (B8443419);2-ethoxyethyl phosphate (B84403).

Conformational Analysis and Solution Behavior

Conformational analysis of disodium;2-ethoxyethyl phosphate would involve identifying the stable three-dimensional arrangements of the molecule. This is crucial as the conformation can significantly influence its physical and biological properties. Techniques such as molecular mechanics force fields would be employed to calculate the potential energy of different conformations, identifying the low-energy, and therefore more probable, structures.

In solution, the molecule's behavior is influenced by its interactions with solvent molecules. Molecular dynamics (MD) simulations can model the movement of the phosphate and its surrounding solvent (e.g., water) over time. nih.gov These simulations can reveal how the ethoxyethyl group and the phosphate headgroup orient themselves and interact with the solvent, providing a dynamic picture of its solution-state structure. Studies on similar organophosphates have successfully used MD simulations to understand their aggregation and behavior in aqueous environments. nih.gov

Illustrative Data Table: Predicted Low-Energy Conformers of 2-Ethoxyethyl Phosphate Anion

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) (degrees) | Solvent Accessible Surface Area (Ų) |

| 1 | 0.00 | 178.5 | 155.2 |

| 2 | 1.25 | 65.2 | 150.8 |

| 3 | 2.10 | -70.1 | 148.9 |

| Note: This table is illustrative and presents the type of data that would be generated from a conformational analysis study. The values are not based on actual experimental or computational results for this compound. |

Interaction with Solvent and Biological Macromolecules

The interaction of this compound with its environment is key to its function. MD simulations can elucidate the nature of these interactions. In an aqueous solution, the simulation would detail the hydrogen bonding network between the phosphate oxygen atoms and water molecules, as well as the hydrophobic interactions of the ethoxyethyl chain.

Furthermore, if this phosphate ester is a substrate or inhibitor for an enzyme, MD simulations can model its interaction with the protein's active site. mdpi.com These simulations can provide insights into the binding stability, the specific amino acid residues involved in the interaction, and any conformational changes in the protein or the ligand upon binding. Such studies are common for understanding the mechanism of action of organophosphate compounds with enzymes like cholinesterases. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. nih.gov These methods are instrumental in studying reaction mechanisms and predicting spectroscopic properties.

Reaction Pathway Energetics and Transition State Characterization

For any chemical reaction involving this compound, such as hydrolysis, quantum chemical methods can be used to map out the entire reaction pathway. nih.gov This involves calculating the energies of the reactants, products, any intermediates, and the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate.

Computational studies on the hydrolysis of other phosphate esters have shown that the mechanism can be complex, with the possibility of associative, dissociative, or concerted pathways. acs.org Quantum chemical calculations can help to distinguish between these possibilities for 2-ethoxyethyl phosphate by characterizing the geometry and energy of the transition states.

Illustrative Data Table: Calculated Energetics for a Hypothetical Hydrolysis Reaction Pathway

| Species | Relative Energy (kcal/mol) | Key Bond Distance (P-O) (Å) |

| Reactants | 0.0 | 1.62 |

| Transition State | +25.5 | 2.15 (breaking), 1.85 (forming) |

| Products | -5.2 | - |

| Note: This table is illustrative and shows the kind of data obtained from quantum chemical calculations of a reaction pathway. The values are hypothetical. |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov For this compound, these methods could predict:

NMR Chemical Shifts: Calculation of the nuclear magnetic shielding tensors can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts. nih.gov

Vibrational Frequencies: The calculation of the vibrational modes can predict the infrared (IR) and Raman spectra of the molecule. This can help in identifying characteristic functional group vibrations.

These predictions are valuable for the structural elucidation of new compounds and for interpreting experimental spectra.

In Silico Prediction of Enzymatic Substrate Specificity and Binding Modes

In silico methods are increasingly used to predict whether a molecule is likely to be a substrate for a particular enzyme. nih.govnih.gov This is particularly relevant for phosphate esters, which are substrates for a wide range of enzymes, including phosphatases, kinases, and mutases.

For this compound, a typical in silico approach would involve:

Target Enzyme Selection: Identifying potential enzymes that might metabolize this compound based on its structural features.

Molecular Docking: This computational technique predicts the preferred orientation of the molecule when it binds to the active site of the enzyme. The docking score provides an estimate of the binding affinity. nih.gov

Binding Free Energy Calculations: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity.

These predictions can guide experimental studies by prioritizing enzymes that are most likely to interact with this compound. For instance, studies on acid phosphatases have used molecular docking to identify preferred substrates from a library of possibilities. nih.gov A similar approach could be applied to assess the potential of 2-ethoxyethyl phosphate as a substrate for various phosphatases.

Illustrative Data Table: Predicted Binding Affinity of 2-Ethoxyethyl Phosphate with Different Phosphatases

| Enzyme | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA) (kcal/mol) | Key Interacting Residues |

| Alkaline Phosphatase | -7.5 | -12.3 | Arg166, Zn1, Zn2 |

| Acid Phosphatase | -6.8 | -10.1 | His12, Asp258 |

| Protein Phosphatase 1 | -8.2 | -14.5 | Arg96, Arg221, Tyr272 |

| Note: This table is for illustrative purposes only. The enzymes and values are hypothetical and intended to show the type of data generated from in silico enzyme-substrate prediction studies. |

Advanced Functional Applications and Derivatization in Materials Science and Chemical Engineering

Role as a Synthetic Intermediate for Novel Phosphorylated Molecules

Disodium (B8443419) 2-ethoxyethyl phosphate (B84403) serves as a valuable precursor in the synthesis of more complex phosphorylated molecules. The reactivity of the phosphate group, combined with the ethoxyethyl chain, allows for its incorporation into larger molecular architectures, creating derivatives with tailored properties.

Robust methodologies for synthesizing mixed phosphotriesters are crucial for developing new bioactive molecules. rsc.org Often, phosphate groups are masked with biolabile protecting groups to facilitate cellular uptake. rsc.org One approach involves a tri(2-bromoethyl)phosphotriester precursor, which can be used to introduce a protected phosphate group onto various substrates, including sugars. rsc.org While this specific example does not use disodium 2-ethoxyethyl phosphate directly, it illustrates a synthetic strategy where an ethoxy-like precursor is key to building more complex phosphorylated structures. The development of such synthetic methods is essential for creating novel phosphoprobes and prodrugs. rsc.org

Research into the synthesis of α-hydroxyethylphosphonates and their corresponding phosphine (B1218219) oxides highlights the importance of organophosphorus compounds as building blocks. researchgate.net The ability to perform scalable preparations and optical resolutions of these molecules opens up avenues for creating chiral phosphorylated materials with specific functions. researchgate.net The fundamental reactions involving such organophosphorus precursors are critical for the advancement of synthetic chemistry in this area.

Application as a Component in Liquid-Liquid Extraction Systems

The amphiphilic nature of disodium 2-ethoxyethyl phosphate makes it a candidate for applications in liquid-liquid extraction processes, particularly for the separation of metal ions. Its effectiveness is rooted in its ability to complex with metal cations and influence the behavior of liquid-liquid interfaces.

Metal Ion Complexation and Selective Separation Mechanisms

Organophosphorus compounds are widely used in solvent extraction for the separation and purification of various metals, including rare-earth elements and actinides. nih.gov Acidic organophosphorus extractants, such as bis(2-ethylhexyl)phosphoric acid (D2EHPA), a compound structurally related to the parent acid of disodium 2-ethoxyethyl phosphate, are known as cation exchangers. nih.gov The extraction process involves the replacement of the acidic proton of the extractant with a metal cation, a mechanism that is highly dependent on the pH of the aqueous phase. nih.gov

Studies on the extraction of nickel(II) and cobalt(II) ions from sulfate (B86663) solutions using D2EHPA have demonstrated its efficacy. researchgate.net The extraction efficiency can be further modified by the addition of other compounds like tributyl phosphate (TBP), which can act as a co-extractant. researchgate.net For instance, the extraction of Ni(II) by D2EHPA is enhanced in the presence of TBP, suggesting the formation of adducts. researchgate.net

The selectivity of the extraction process is a critical factor. Research on the separation of radioactive elements and rare earths from phosphorite ore using D2EHPA has shown that while it is highly efficient, its selectivity can be a challenge, as some d-block elements may be co-extracted. mdpi.com The separation of individual rare earth elements often requires further developmental steps. mdpi.com The general principle involves the stabilization of the metal ion in the organic phase by the extractant. nih.gov Nanoparticle-based liquid-liquid extraction is an emerging platform where hydrophobic ligands encapsulated within polymer nanoparticles can selectively extract and quantify metal ions like Fe2+, Al3+, and Cu+ from aqueous samples. nih.gov

The table below summarizes the extraction efficiency of D2EHPA for various rare earth elements from a partly neutralized nitric acid medium, illustrating the potential of such phosphate-based extractants in metal separation.

| Element | Extraction Efficiency (%) | Distribution Ratio (D) |

| Sc | 99.9 | 999 |

| Y | 99.9 | 999 |

| La | 99.9 | 999 |

| Ce | 99.9 | 999 |

| Pr | 99.9 | 999 |

| Nd | 99.9 | 999 |

| Sm | 99.9 | 999 |

| Eu | 99.9 | 999 |

| Gd | 99.9 | 999 |

| Tb | 99.9 | 999 |

| Dy | 99.9 | 999 |

| Ho | 99.9 | 999 |

| Er | 99.9 | 999 |

| Tm | 99.9 | 999 |

| Yb | 99.9 | 999 |

| Lu | 99.9 | 999 |

| U | 99.9 | 999 |

| Th | 99.9 | 999 |

| Tl | <1 | <0.01 |

| Data adapted from a study on D2EHPA extraction from partly neutralized nitric acid (pH = 1.5). mdpi.com |

Interfacial Phenomena and Emulsification Properties in Extraction Processes

Disodium 2-ethoxyethyl phosphate, as a surfactant, is expected to exhibit significant interfacial activity. Surfactants play a crucial role in the stability of emulsions, which are central to liquid-liquid extraction systems. The emulsifying properties of a related compound, disodium 2-ethylhexyl phosphate, are utilized in various industrial applications. ontosight.ai

The presence of ethoxy groups in surfactant molecules, such as those in branched alcohol ethoxylates, can influence the properties of the monolayer at the air/water interface. researchgate.net Alkoxy ethoxyethyl β-d-glucopyranosides, for example, have demonstrated good emulsifying properties in various oil/water systems. researchgate.net The ability of a surfactant to lower interfacial tension is a key factor in its emulsifying capability.

In the context of food science, disodium phosphate is a well-known emulsifier that helps to bind fats and water, contributing to the texture and consistency of products like cheese and whipped cream. webmd.com This emulsifying action is due to the chemical structure that allows it to interact with both fatty and aqueous phases. webmd.com This general principle of phosphate-based emulsifiers is applicable to understanding the potential role of disodium 2-ethoxyethyl phosphate in extraction processes where stable emulsions can be either a desired or undesired outcome.

Exploration as a Constituent in Specialized Functional Materials

The properties of disodium 2-ethoxyethyl phosphate also lend themselves to its use as an additive in the formulation of specialized functional materials, such as polymers. Its contributions can range from modifying the physical properties of the material to imparting specific functionalities like flame retardancy.

Plasticizer Effects in Polymer Science

Phosphate esters are a known class of plasticizers, which are additives used to increase the flexibility, extensibility, and processability of polymers. researchgate.netspecialchem.com They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature. researchgate.net

Tris(2-ethylhexyl) phosphate, a compound with a similar alkyl phosphate structure, is used as a specialty flame-retardant plasticizer for vinyl compositions where low-temperature flexibility is important. kinampark.com It can be blended with other plasticizers to enhance this property. kinampark.com Phosphate ester plasticizers are primarily valued for imparting flame retardancy to flexible PVC. specialchem.com Triaryl and alkyl diaryl phosphates are particularly important in this regard. specialchem.com

The table below provides examples of different types of plasticizers and their primary functions.

| Plasticizer Type | Example(s) | Primary Function(s) |

| Phthalates (Low MW) | Di-2-ethylhexyl-phthalate (DEHP), Dibutyl phthalate (B1215562) (DBP) | General purpose plasticizing, good gelling properties. specialchem.com |

| Phthalates (High MW) | Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP) | Lower volatility, good performance at high and low temperatures. specialchem.com |

| Phosphates | Triaryl phosphates, Alkyl diaryl phosphates | Flame retardancy, UV stability. specialchem.com |

| Adipates, Sebacates, Azelates | Di(2-ethylhexyl) adipate (B1204190) (DOA), Di(2-ethylhexyl) sebacate (B1225510) (DOS) | Excellent low-temperature performance. kinampark.com |

Contribution to Flame Retardancy Mechanisms

Phosphorus-containing compounds are widely used as flame retardants in a variety of polymeric materials. nih.govberkeley.edu They are often seen as effective halogen-free alternatives. nih.gov The flame retardant action of phosphorus compounds can occur in either the condensed phase or the gas phase, or a combination of both. nih.gov

In the condensed phase, phosphorus compounds can promote the formation of a char layer on the surface of the burning material. nih.gov This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds. nih.gov In the gas phase, phosphorus-containing species can act as radical scavengers, interrupting the exothermic chain reactions of combustion. nih.gov

The efficiency and mechanism of a phosphorus flame retardant depend on its chemical structure and its interaction with the polymer during pyrolysis. nih.gov For example, a study on a bi-functional flame retardant containing both DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and phosphonate (B1237965) moieties showed that the two groups decomposed sequentially, releasing flame-inhibiting radicals in the gas phase while also forming a protective char layer. mdpi.com

While direct studies on the flame retardant properties of disodium 2-ethoxyethyl phosphate are scarce, its chemical nature as a phosphate ester suggests it could contribute to flame retardancy through mechanisms common to this class of compounds. berkeley.educdc.gov

Surfactant and Emulsifying Properties in Chemical Formulations

Disodium;2-ethoxyethyl phosphate is an anionic surfactant belonging to the class of alkyl ether phosphates. Its molecular structure, consisting of a short, hydrophobic ethoxyethyl tail and a hydrophilic phosphate head group, imparts surface-active properties that are valuable in a variety of chemical formulations. While specific research data for this particular compound is not extensively available in public literature, its surfactant and emulsifying capabilities can be understood by examining the well-documented characteristics of short-chain alkyl ether phosphate surfactants. researchgate.netontosight.ai

These surfactants are produced through the phosphation of ethoxylated alcohols. researchgate.net The properties of the final phosphate ester, including its performance as a surfactant and emulsifier, are influenced by the length of the alkyl chain and the degree of ethoxylation. researchgate.netscribd.com In the case of this compound, the short alkyl group and single ethoxy unit suggest it would be highly water-soluble and effective in applications requiring rapid wetting and reduction of surface tension. windows.net

Detailed Research Findings

The performance of a surfactant is characterized by several key parameters, including its ability to lower surface tension and its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles in a solution. windows.net For the broader class of short-chain alcohol ethoxylate phosphates, these properties are well-established. They are known for their excellent wetting, emulsifying, dispersing, and cleansing abilities. researchgate.netresearchgate.net

Phosphate ester surfactants, in general, are noted for their stability across a wide pH range and good solubility. researchgate.net The presence of the phosphate group also contributes to properties like corrosion inhibition, making them useful in industrial and metalworking fluids. The monoester and diester ratio, determined during synthesis, also plays a crucial role in the final properties of the surfactant formulation. researchgate.net

Although specific experimental values for this compound are not readily found, the table below provides typical performance data for analogous short-chain ethoxylated phosphate surfactants. This data illustrates the general performance characteristics expected from this class of molecules.

Interactive Data Table: Typical Properties of Short-Chain Alkyl Ether Phosphate Surfactants

| Property | Typical Value Range | Significance in Formulations |

| Critical Micelle Concentration (CMC) | 10⁻³ to 10⁻² mol/L | Indicates the minimum concentration for effective emulsification and cleaning. |

| Surface Tension at CMC (mN/m) | 28 - 40 mN/m | Measures the ability to reduce the surface tension of water (normally 72 mN/m). Lower values indicate better wetting. |

| pH Stability | Stable in a wide pH range | Allows for use in both acidic and alkaline formulations without degradation. |

| Solubility | Good in aqueous systems | Facilitates easy incorporation into water-based chemical formulations. |

The emulsifying properties of phosphate esters are particularly noteworthy. They are effective at stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions, depending on the formulation and the mono- to di-ester ratio. researchgate.net For instance, in cosmetic and personal care products, they can be used to create stable creams and lotions by emulsifying oils and waxes into an aqueous base. ontosight.ai Their ability to act as a coupling agent also allows for the stabilization of complex mixtures.

The table below outlines the expected emulsification performance of a surfactant like this compound based on the general characteristics of its chemical class.

Interactive Data Table: Emulsification Profile of Short-Chain Alkyl Ether Phosphates

| Emulsion Type | Stability | Typical Applications | Research Findings Summary |

| Oil-in-Water (O/W) | Good to Excellent | Personal care creams, lotions, liquid detergents, agricultural formulations. | Phosphate esters are effective O/W emulsifiers, creating fine and stable emulsions. Their performance is enhanced by their pH stability and tolerance to electrolytes. google.comjustia.com |

| Water-in-Oil (W/O) | Moderate to Good | Industrial lubricants, metalworking fluids, specialized coatings. | While more commonly used for O/W emulsions, certain phosphate ester compositions can effectively stabilize W/O systems, often valued for their anti-corrosion properties. researchgate.net |

Future Research Directions

Development of Green Chemistry Synthetic Routes for Phosphate (B84403) Esters

The chemical industry is increasingly shifting towards more environmentally benign and sustainable practices. A significant area of future research for compounds like disodium (B8443419);2-ethoxyethyl phosphate lies in the development of "green" synthetic methodologies. Traditional methods for creating phosphate esters can involve harsh reagents and produce significant waste. organic-chemistry.org

Future research will likely focus on several key areas to improve the synthesis of phosphate esters:

Alternative Phosphorylating Agents: Research is ongoing to replace traditional phosphorylating agents with more environmentally friendly alternatives. researchgate.net For instance, the use of phosphoric anhydride (B1165640) (P₂O₅) or polyphosphoric acid in combination with catalysts is being explored to create more efficient and less hazardous reaction pathways. researchgate.netresearchgate.net

Catalytic Systems: The development of novel catalysts is crucial for green synthesis. This includes the use of metal-free catalysts or catalysts based on abundant and non-toxic metals. organic-chemistry.org For example, iodine has been used as a catalyst with hydrogen peroxide as the oxidant for the phosphorylation of alcohols, offering a milder reaction condition. organic-chemistry.org

Solvent-Free or Green Solvents: A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Future synthetic routes for disodium;2-ethoxyethyl phosphate could explore solvent-free reaction conditions or the use of greener solvents like water or ionic liquids.

A comparative table of traditional versus potential green synthetic approaches for phosphate esters is presented below.

| Feature | Traditional Synthesis | Potential Green Chemistry Routes |

| Phosphorylating Agent | Phosphorus oxychloride | Phosphoric anhydride, Polyphosphoric acid |

| Catalyst | Often requires strong acids or bases | Iodine, Metal-organic frameworks, Enzymes |

| Solvent | Volatile organic solvents | Solvent-free, Water, Ionic liquids |

| Byproducts | Often stoichiometric amounts of salt | Water, Recyclable catalysts |

Exploration of Bio-inspired Catalysis for Phosphate Ester Transformations

Nature provides a masterclass in efficient and selective chemical transformations, often catalyzed by enzymes under mild conditions. Bio-inspired catalysis seeks to mimic these natural processes for industrial applications. nih.gov For phosphate esters, this represents a promising frontier.

Key research avenues in this area include:

Enzyme Mimics: The design and synthesis of small molecules that mimic the active sites of enzymes capable of phosphate ester hydrolysis or formation is a significant area of research. uni-heidelberg.de These mimics could offer the high selectivity of enzymes with greater stability and ease of use in industrial settings.

Artificial Metalloenzymes: Integrating metal catalysts within a protein scaffold can create artificial metalloenzymes that combine the reactivity of the metal with the selectivity of the protein. uni-heidelberg.de This approach could be tailored for the specific transformation of 2-ethoxyethanol (B86334) into its phosphate ester derivative.

Directed Evolution of Enzymes: For existing enzymes that show some activity towards phosphate ester synthesis, directed evolution techniques can be used to enhance their efficiency and specificity for the desired reaction.

The principles of bio-inspired catalysis offer a pathway to developing highly efficient and selective methods for the synthesis and modification of this compound.